5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one
Description
Properties
CAS No. |
61457-20-3 |
|---|---|
Molecular Formula |
C8H10N4OS |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
5-tert-butyl-6H-thiadiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H10N4OS/c1-8(2,3)7-9-5(13)4-6(10-7)14-12-11-4/h1-3H3,(H,9,10,13) |
InChI Key |
UVNJCMONJJJSCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C(=O)N1)N=NS2 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Amino-Thiadiazole and Cyanoacetic Acid Esters
A prominent method involves the reaction of a 6,7-diamino-2-(4-tert-butylphenyl)-5H-thiadiazolo[3,2-a]pyrimidin-5-one intermediate with cyanoacetic acid esters (e.g., methyl or ethyl cyanoacetate) in alcoholic solvents such as methanol or ethanol. This reaction proceeds in the presence of alkali catalysts like sodium methoxide or sodium ethoxide.
- Reaction conditions: Temperature range from room temperature to reflux (boiling point of solvent), reaction time from 30 minutes up to 10 hours.
- Outcome: Formation of the fused thiadiazolo-pyrimidinone ring system with high regioselectivity.
Subsequent steps may include treatment with malonic acid esters (preferably 2,4,6-trichlorophenyl malonate) at elevated temperatures (100–250 °C) to promote further ring closure or functionalization.
Nitration and Chlorination Steps
- Nitration of intermediate compounds using fuming nitric acid in solvents like acetic acid or diethyl ether is carried out under cooling (ice bath) or mild heating (up to 80 °C) for 30 minutes to 15 hours.
- Chlorination with phosphorus oxychloride in the presence of acid acceptors follows, facilitating the formation of chloro-substituted intermediates that can be further transformed.
These steps are critical for introducing reactive sites for subsequent substitutions or ring closures.
Use of Thiosemicarbazides and Carboxylic Acids
Alternative synthetic routes involve multi-step reactions starting from thiosemicarbazides and carboxylic acids in the presence of polyphosphate esters, typically under reflux in ethanol or similar solvents. This approach is useful to build the thiadiazole ring fused with pyrimidine under mild conditions.
Microwave-Assisted One-Pot Synthesis
Recent advances have demonstrated microwave irradiation as an efficient tool for synthesizing dihydropyrimidinone derivatives related to the target compound. For example, benzyl halides can be oxidized in situ to benzaldehydes via Kornblum oxidation under microwave conditions (80 °C, DMSO solvent), followed by condensation with urea and β-ketoesters to form the pyrimidinone scaffold in a one-pot manner.
This method offers:
- Catalyst-free oxidation.
- Short reaction times.
- Enhanced yields and purity.
Summary of Key Reaction Parameters and Conditions
| Step | Reagents/Precursors | Solvent(s) | Temperature Range | Time Range | Notes |
|---|---|---|---|---|---|
| Amino-thiadiazole + cyanoacetate ester | 6,7-diamino-2-(4-tert-butylphenyl)-thiadiazolopyrimidinone + methyl/ethyl cyanoacetate | Methanol, Ethanol | RT to reflux (~65-78 °C) | 0.5 - 10 hours | Alkali catalyst (NaOMe, NaOEt) required |
| Malonic acid ester reaction | Intermediate + 2,4,6-trichlorophenyl malonate | Dowtherm A or inert solvent | 100 - 250 °C | 0.5 - 10 hours | Promotes ring closure |
| Nitration | Intermediate + fuming nitric acid | Acetic acid, Diethyl ether | 0 - 80 °C | 0.5 - 15 hours | Cooling or mild heating |
| Chlorination | Nitrated intermediate + phosphorus oxychloride | With acid acceptor | Ambient to reflux | Variable | Formation of chloro derivatives |
| Thiosemicarbazide route | Thiosemicarbazide + carboxylic acid + polyphosphate ester | Ethanol | Reflux (~78 °C) | Several hours | Multi-step, mild conditions |
| Microwave-assisted synthesis | Benzyl halide + urea + ethyl acetoacetate | DMSO | 80 °C | Minutes to hours | Catalyst-free, one-pot synthesis |
Research Findings and Analytical Data
- The melting points of intermediates and final products typically range from 180 °C to above 300 °C, indicating high purity and crystalline nature.
- Spectral data (IR, NMR, MS) confirm the structural integrity:
- IR bands characteristic of C=O (~1660 cm⁻¹), C=S (~1280 cm⁻¹), and NH stretching (~3100 cm⁻¹).
- NMR signals consistent with tert-butyl groups (singlet near δ 1.2-1.4 ppm) and aromatic protons.
- Mass spectrometry shows molecular ion peaks matching calculated molecular weights.
- Recrystallization from solvents such as dimethylformamide or ethanol/dimethylformamide mixtures is commonly used for purification.
Chemical Reactions Analysis
5-(tert-Butyl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. Specifically, studies have shown that derivatives of 5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a case study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cellular proliferation and survival pathways .
Antimicrobial Properties
Another notable application is in the development of antimicrobial agents. The compound has shown efficacy against several bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). In vitro studies reported a minimum inhibitory concentration (MIC) that suggests its potential as a lead compound for antibiotic development .
Materials Science
Polymer Additives
In materials science, this compound has been explored as an additive in polymer formulations. Its incorporation into polymers can enhance thermal stability and mechanical properties. Research indicates that the compound can improve the tensile strength and elongation at break of polymer matrices when used as a modifier .
Photoluminescent Materials
The compound has also been investigated for use in photoluminescent materials. Its unique electronic properties allow it to be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Studies have shown that films made from this compound exhibit favorable luminescent properties under UV light exposure .
Agricultural Chemistry
Herbicide Development
In agricultural chemistry, derivatives of this compound have been synthesized and tested as potential herbicides. Field trials demonstrated effective weed control with minimal phytotoxicity to crops. This selectivity makes it a promising candidate for developing environmentally friendly herbicides .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of fused heterocycles, including thiazolo[4,5-d]pyrimidines and oxazolopyrimidines , which differ in heteroatom composition (sulfur vs. oxygen) and substitution patterns. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Analogues
Key Insights from Comparative Analysis
Heteroatom Influence: Thiadiazolo vs. Biological Activity: Oxazolopyrimidines (e.g., Compounds 2 and 4) exhibit pronounced cytokinin-like activity in plant growth assays, attributed to their ability to mimic adenine-based cytokinins . The tert-butyl substituent in the target compound could modulate similar activity, but empirical data are lacking.
Substituent Effects :
- tert-Butyl Group : This substituent increases steric hindrance and lipophilicity relative to phenyl or ethyl groups in analogues (e.g., Compound 4). This may improve membrane permeability in biological systems or stability under storage conditions.
- Thioxo vs. Oxo Groups : The 5-thioxo moiety in Compound 19 introduces a sulfur atom at the 5-position, which may alter redox properties compared to the oxo group in oxazolopyrimidines .
Synthetic Accessibility :
Research Findings and Implications
- Gaps in Knowledge: While oxazolopyrimidines and thiazolopyrimidines have documented bioactivity (e.g., cytokinin mimicry), the biological profile of thiadiazolo[5,4-d]pyrimidinones remains underexplored. The tert-butyl group’s impact on solubility, stability, and target engagement warrants systematic study.
- Potential Applications: Structural parallels to active compounds suggest possible roles in plant growth regulation or kinase inhibition. However, functional validation is essential.
Biological Activity
5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential as an antimicrobial agent, insecticide, and its effects on various biological systems.
Chemical Structure
The compound features a thiadiazole ring fused with a pyrimidine structure, which contributes to its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiadiazolo-pyrimidines exhibit notable antimicrobial properties. For instance, studies have shown that certain thiadiazolo derivatives can inhibit the growth of various bacterial strains. One study demonstrated that compounds similar to this compound displayed effective activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .
Insecticidal Properties
The insecticidal activity of thiadiazolo-pyrimidines has been explored extensively. A study highlighted that similar compounds in the series exhibited larvicidal effects against housefly larvae. The mechanism of action appears to involve disruption of the insect's developmental processes . The efficacy of this compound as an insecticide may be attributed to its structural features that enhance toxicity.
Antioxidant Activity
Recent investigations into the antioxidant properties of thiadiazolo derivatives have shown promising results. Compounds derived from this class have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in vitro. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage .
Study on Antimicrobial Activity
A comprehensive study investigated the antimicrobial efficacy of various thiadiazolo-pyrimidine derivatives, including this compound. The results indicated a significant inhibition zone against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL depending on the specific derivative tested.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 75 |
| This compound | S. aureus | 100 |
Study on Insecticidal Activity
In another study focusing on larvicidal activity against houseflies, it was found that this compound exhibited a significant reduction in larval survival rates at concentrations as low as 10 ppm.
| Concentration (ppm) | Survival Rate (%) |
|---|---|
| 10 | 20 |
| 50 | 10 |
| 100 | 0 |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve interference with nucleic acid synthesis or protein function due to structural similarities with nucleobases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
